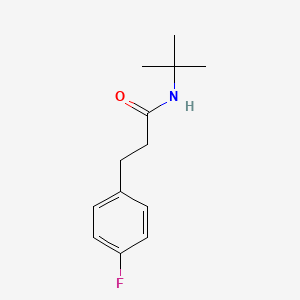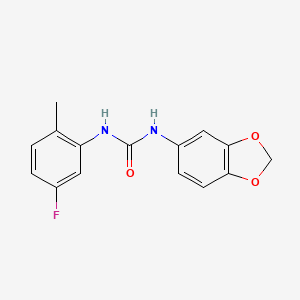
N-(tert-butyl)-3-(4-fluorophenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(tert-butyl)-3-(4-fluorophenyl)propanamide, also known as TFB-TBOA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of neuroscience. This compound is a selective blocker of glutamate transporters, which play a crucial role in regulating the concentration of glutamate in the brain.
Mechanism of Action
N-(tert-butyl)-3-(4-fluorophenyl)propanamide inhibits the activity of glutamate transporters by binding to their substrate-binding sites and preventing the uptake of glutamate. This leads to an increase in the extracellular concentration of glutamate, which can have both beneficial and detrimental effects on neuronal function. In certain contexts, such as during ischemic injury, blocking glutamate transporters with this compound can be neuroprotective by preventing excitotoxicity. However, in other contexts, such as in chronic pain, blocking glutamate transporters can exacerbate symptoms by increasing neuronal excitability.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific context in which it is used. In general, blocking glutamate transporters with this compound leads to an increase in extracellular glutamate concentration, which can have both excitatory and inhibitory effects on neuronal function. This compound has been shown to be effective in reducing excitotoxicity in animal models of stroke and traumatic brain injury. However, it can also exacerbate symptoms of chronic pain by increasing neuronal excitability.
Advantages and Limitations for Lab Experiments
N-(tert-butyl)-3-(4-fluorophenyl)propanamide is a potent and selective inhibitor of glutamate transporters, making it a useful tool for studying glutamate signaling in the brain. Its high yield and relatively straightforward synthesis process make it a cost-effective reagent for laboratory experiments. However, its effects on neuronal function can be context-dependent, and care must be taken when interpreting results obtained using this compound.
Future Directions
There are several future directions for research involving N-(tert-butyl)-3-(4-fluorophenyl)propanamide. One area of interest is the development of drugs that can modulate glutamate signaling in the brain for the treatment of neurological disorders. This compound has shown promise as a neuroprotective agent in animal models of stroke and traumatic brain injury, and further research is needed to determine its potential clinical applications. Another area of interest is the study of the specific mechanisms by which this compound affects neuronal function. Understanding these mechanisms could lead to the development of more targeted drugs that can modulate glutamate signaling with greater precision. Overall, this compound is a promising compound that has the potential to advance our understanding of glutamate signaling in the brain and its role in neurological disorders.
Synthesis Methods
The synthesis of N-(tert-butyl)-3-(4-fluorophenyl)propanamide involves several steps, starting with the reaction of tert-butylamine with 4-fluorobenzoyl chloride to form N-tert-butyl-4-fluorobenzamide. This intermediate is then reacted with 3-bromopropionyl chloride to form this compound, which is the final product. The synthesis process is relatively straightforward, and the yield of the final product is high.
Scientific Research Applications
N-(tert-butyl)-3-(4-fluorophenyl)propanamide has been extensively studied in the field of neuroscience due to its potential applications in the treatment of various neurological disorders. Glutamate is the primary excitatory neurotransmitter in the brain, and its concentration must be tightly regulated to prevent excessive neuronal activity. Glutamate transporters play a crucial role in this process by removing excess glutamate from the synaptic cleft, thereby preventing overstimulation of neurons. This compound is a potent and selective inhibitor of glutamate transporters, making it an attractive target for the development of drugs that can modulate glutamate signaling in the brain.
properties
IUPAC Name |
N-tert-butyl-3-(4-fluorophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO/c1-13(2,3)15-12(16)9-6-10-4-7-11(14)8-5-10/h4-5,7-8H,6,9H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUEVQBLCUMEQKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CCC1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methyl-2-[2-(3-oxa-9-azaspiro[5.5]undec-9-yl)-2-oxoethyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5368585.png)
![5-[(2,6-dichlorophenoxy)methyl]-3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazole](/img/structure/B5368589.png)
![3-({3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)-1H-indazole](/img/structure/B5368597.png)
![N~1~-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-L-alaninamide](/img/structure/B5368607.png)
![N~4~-[1-(1,3-thiazol-2-yl)propyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine-2,4-diamine dihydrochloride](/img/structure/B5368613.png)
![3-[(1-{[(2-chlorophenyl)amino]carbonyl}pyrrolidin-3-yl)methyl]benzoic acid](/img/structure/B5368615.png)
![2-(4-methylphenoxy)-N-[4-(1-pyrrolidinyl)benzyl]propanamide](/img/structure/B5368623.png)
![ethyl 5-(2-chlorophenyl)-2-(4-hydroxy-3-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5368633.png)
![1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5368636.png)
![N,N-dimethyl-7-(3-methylbutanoyl)-2-(4-pyridinyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5368637.png)
![diethyl 5-[(methylsulfonyl)amino]isophthalate](/img/structure/B5368656.png)

![3-[2-(4-fluorophenyl)ethyl]-1-{[3-(1H-tetrazol-1-yl)-1H-pyrazol-4-yl]carbonyl}piperidine](/img/structure/B5368667.png)
![2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)azetidin-1-yl]-4-(3,3,3-trifluoropropyl)pyrimidine](/img/structure/B5368678.png)